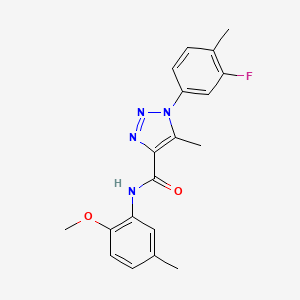

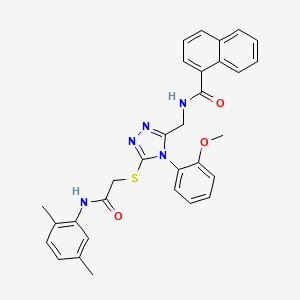

1-(2,6-二氟苯基)-3-((6-苯基嘧啶-4-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comparative QSAR Modeling of CCR5 Receptor Binding Affinity

The study on the CCR5 receptor binding affinity of substituted ureas, including those with a diaryl urea fragment, reveals the importance of electronic, hydrophobicity, and steric parameters in determining the binding efficiency. The research utilized various statistical techniques to develop QSAR models and validate them, indicating that certain structural and physicochemical properties are crucial for the binding affinity to the CCR5 receptor .

Synthesis and Biological Evaluation of Anticancer Agents

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The study found that these compounds, which share a structural similarity with the compound of interest, exhibit significant antiproliferative effects. One of the compounds demonstrated potent inhibitory activity, suggesting the potential of these urea derivatives as anticancer agents and BRAF inhibitors .

Reaction of Pyrimidine Derivatives with Phenyl Isocyanate

The reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate was studied, leading to the formation of products such as 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea. This research provides insight into the chemical reactivity of pyrimidine derivatives with isocyanates, which is relevant for understanding the chemical reactions of similar urea compounds .

Synthesis and Antimicrobial Activity of N-Substituted Ureas

The synthesis of N-substituted N'-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas was achieved, and their structures were confirmed through various spectroscopic methods. These compounds exhibited moderate antimicrobial activity, suggesting the potential of urea derivatives in developing new antimicrobial agents .

Conformational Study of a New Herbicide Urea Derivative

A conformational study of a new herbicide urea derivative was conducted using molecular dynamics simulation. The study found that the molecule exhibits different conformations in aqueous and non-polar solutions, with an internal rotation energy barrier indicating the interchangeability of conformations in aqueous solution. This research highlights the importance of solution behavior in the activity of urea derivatives .

科学研究应用

化学反应性和嘧啶衍生物的形成对嘧啶衍生物的研究,如与苯基异氰酸酯和苯基异硫氰酸酯的反应,展示了与1-(2,6-二氟苯基)-3-((6-苯基嘧啶-4-基)甲基)脲结构相关的化合物的化学反应性。这些研究揭示了对嘧啶结构的修改如何导致具有潜在在药物化学和材料科学中应用的不同化学实体。例如,4-乙基-6-甲基嘧啶1-氧化物与苯基异氰酸酯反应形成各种基于嘧啶的化合物展示了嘧啶衍生物在化学合成中的多功能性(Yamanaka et al., 1979)。

超分子化学和二聚化对尿素嘧啶酮和它们通过氢键二聚化的研究突显了这类化合物在超分子化学中的重要性。这些衍生物在不同溶剂中的高二聚化常数强调了它们作为超分子结构设计中的构建块的潜力。嘧啶化学的这一方面为基于自组装和分子识别原理开发新型材料和分子器件打开了途径(Beijer et al., 1998)。

分子结构和晶体学与1-(2,6-二氟苯基)-3-((6-苯基嘧啶-4-基)甲基)脲结构相关的化合物的晶体学研究,如氯氟环胞嘧啶,提供了关于决定这些化学品固态结构的分子排列和相互作用的见解。氢键模式的分析,以及其他非共价相互作用,有助于理解这些化合物的稳定性和性质,这对它们在各个领域的潜在应用,包括材料科学和制药业,至关重要(Cho et al., 2015)。

电子转移和分子电子学对尿素嘧啶二酮取代乙烯基钌和锇络合物的电子转移性质的研究展示了嘧啶衍生物在分子电子学领域的潜力。这些研究为了解嘧啶衍生物的结构元素如何影响电子转移过程提供了宝贵的见解,这对设计分子导线、开关和其他分子电子器件的组件至关重要(Pichlmaier et al., 2009)。

凝胶化和材料性质某些嘧啶衍生物在特定条件下形成水凝胶的能力突显了它们在智能材料开发中的潜在应用。这些材料的性质,如流变学和形态学,可以通过改变嘧啶衍生物的化学结构来调节,为它们在药物传递系统、组织工程和响应性材料中的应用提供了可能性(Lloyd & Steed, 2011)。

属性

IUPAC Name |

1-(2,6-difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N4O/c19-14-7-4-8-15(20)17(14)24-18(25)21-10-13-9-16(23-11-22-13)12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADFZCFTDAJIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)

![2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2499162.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2499167.png)

![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)

![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)

![1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2499177.png)